Product packaging for Mannopinic acid(Cat. No.:CAS No. 74524-18-8)

Mannopinic acid

Cat. No.: B1211650
CAS No.: 74524-18-8
M. Wt: 311.29 g/mol
InChI Key: LOSIPCYWORXTAW-SZWOQXJISA-N
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Description

Context within Opine Metabolism

Opine metabolism is a cornerstone of the Agrobacterium-plant symbiosis, or rather, parasitism. Following the transfer of bacterial T-DNA (transfer DNA) into plant cells, specific genes within the T-DNA direct the synthesis of opines from plant metabolic intermediates. These opines are then secreted into the plant tumor or hairy root environment, where they are selectively utilized by the inciting Agrobacterium strains. This selective nutrition is mediated by catabolic genes, typically located on the bacterial Ti (tumor-inducing) or Ri (root-inducing) plasmids, which encode enzymes for opine uptake and degradation.

Mannopinic acid, chemically identified as N-1-(D-mannityl)-L-glutamic acid, is one of the four principal members of the mannityl opine family, alongside mannopine (B1214287), agropine (B1203042), and agropinic acid bionity.comwikipedia.orgapsnet.org. These mannityl opines are formed through the conjugation of an amino acid (L-glutamic acid for this compound, L-glutamine for mannopine) with a sugar moiety derived from mannose bionity.comwikipedia.org. The synthesis and degradation pathways for these compounds are encoded by specific genes on the virulence plasmids of Agrobacterium, underscoring their critical role in the ecological relationship between the bacterium and its host plant wikipedia.orgapsnet.orgapsnet.org. This compound, like other opines, is imported into Agrobacterium cells via specialized transport systems involving periplasmic binding proteins (PBPs) and ABC transporters pdbj.orgresearchgate.netparis-saclay.fr.

Historical Perspective and Discovery

The study of opines began with the initial isolation of octopine (B30811) from octopus muscle in 1927, which gave the class of compounds its name bionity.comwikipedia.org. The term "opine" itself was first documented in print in 1977 bionity.com. Later, in the context of plant pathology, opines were discovered in crown gall tumors induced by Agrobacterium tumefaciens wikipedia.orgapsnet.org. This compound was identified and isolated from these crown gall tumors, contributing to the growing understanding of the biochemical basis of plant tumorigenesis mediated by Agrobacterium bionity.comwikipedia.org. The systematic study of the mannityl opines, including this compound, gained momentum following the elucidation of the T-DNA transfer mechanism and the Opine Concept, which proposed that opines serve as a means for Agrobacterium to manipulate its host plant for selective nutritional advantage apsnet.orgapsnet.org.

Data Table 1: this compound - Key Characteristics

CharacteristicDetail
Chemical Name This compound
Chemical Formula N-1-(D-mannityl)-L-glutamic acid
Opine Family Mannityl opine
Primary Source Crown gall tumors
Associated Organism Agrobacterium species
Role Carbon, nitrogen, and energy source for Agrobacterium

Data Table 2: The Mannityl Opine Family

OpineChemical DescriptionNotes
MannopineN-1-(D-mannityl)-L-glutamineHead member of the mannityl family; synthesized from deoxy-fructosyl-glutamine (DFG). bionity.comwikipedia.org
This compoundN-1-(D-mannityl)-L-glutamic acidIsolated from crown gall tumors; an amino acid analog of mannopine. bionity.comwikipedia.org
Agropine(1'-Deoxy-D-mannitol-1'-yl)-L-glutamine,1'-2'-lactoneDerived from mannopine through lactone formation; also found in crown gall tumors. bionity.comwikipedia.org
Agropinic acidN-1-(D-mannityl)-L-glutamic acid lactamProduced by crown gall tumors; formed by lactamization of agropine. bionity.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO9 B1211650 Mannopinic acid CAS No. 74524-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74524-18-8

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

(2S)-2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentanedioic acid

InChI

InChI=1S/C11H21NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5-7,9-10,12-15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,6+,7+,9+,10+/m0/s1

InChI Key

LOSIPCYWORXTAW-SZWOQXJISA-N

SMILES

C(CC(=O)O)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O

Other CAS No.

74524-18-8

Synonyms

mannopinic acid

Origin of Product

United States

Occurrence and Natural Distribution

Prevalence in Crown Gall Tumors

Mannopinic acid is a characteristic metabolite found in crown gall tumors, a plant disease incited by Agrobacterium tumefaciens. The synthesis of this opine within the tumor tissue is not a plant-derived process but is directed by genes located on a specific segment of DNA, known as T-DNA, which is transferred from the bacterium's tumor-inducing (Ti) plasmid into the plant's genome.

Detailed research findings indicate that the production of this compound is specifically associated with tumors induced by A. tumefaciens strains that harbor octopine-type Ti plasmids. nih.govresearcher.lifenih.gov These plasmids carry the necessary genetic information for the synthesis of the entire mannityl opine family, which includes mannopine (B1214287), agropine (B1203042), agropinic acid, and this compound. nih.gov Therefore, crown gall tumors induced by octopine-type strains can contain a complex mixture of up to four members of the octopine (B30811) family and four members of the mannityl opine family. nih.gov The genes responsible for this compound synthesis are the mas1' and mas2' genes, where the Mas2' product is thought to condense glutamic acid with glucose, and the Mas1' product subsequently reduces this intermediate to form this compound. nih.gov While nopaline (B31955) is often cited as the most commonly detected opine in field-isolated crown gall tumors, the presence of this compound is a key indicator of infection by an octopine-type A. tumefaciens strain. asm.org

Identification in Other Plant Tissues

Beyond crown gall tumors, this compound has been identified in other plant tissues, most notably in hairy root cultures. Hairy root disease is induced by a related pathogen, Agrobacterium rhizogenes, which transfers T-DNA from its root-inducing (Ri) plasmid into the plant genome, leading to the proliferation of adventitious roots from the infection site. cornous.com These transformed roots, which can be cultured in vitro, are also engineered to produce opines.

The synthesis of this compound in hairy roots is dependent on the specific strain of A. rhizogenes used for transformation. Strains of A. rhizogenes are classified based on the types of opines they induce in the transformed root tissues.

Agropine-type strains (e.g., A4, 15834) induce the production of a suite of mannityl opines, which includes agropine, mannopine, this compound, and agropinic acid.

Mannopine-type strains (e.g., 8196, TR7, TR101) elicit the synthesis of mannopine, this compound, and agropinic acid.

Therefore, hairy root cultures established using either agropine-type or mannopine-type A. rhizogenes strains will contain this compound. This has made hairy root cultures a valuable system for studying opine biosynthesis and metabolism.

Biosynthetic Pathways

Genetic Basis of Biosynthesis

Regulation of Biosynthetic Gene Expression

The biosynthesis of mannopinic acid, a characteristic opine produced in crown gall tumors induced by Agrobacterium tumefaciens, is orchestrated by genes encoded within the bacterium's tumor-inducing (Ti) plasmid, specifically within its transferred DNA (T-DNA) region. These genes, primarily mas1' (encoding mannityl opine reductase) and mas2' (encoding mannityl opine conjugase), are transferred to the plant genome during infection and subsequently expressed by the plant's own cellular machinery nih.govresearchgate.netscispace.com. Consequently, the regulation of this compound biosynthetic gene expression is primarily governed by plant-specific transcriptional mechanisms.

The mas1' and mas2' genes are driven by a shared, bi-directional promoter region, approximately 479 base pairs in length, known as the mannopine (B1214287) synthase (MAS) promoter nih.govresearchgate.netresearchgate.net. This promoter is complex, containing various cis-regulatory elements that mediate both positive and negative regulatory functions, acting as enhancers and silencers depending on their orientation nih.gov. Research indicates that these promoter regions possess the capacity to bind specific nuclear protein factors present in various plant species, suggesting a mechanism for plant-specific transcriptional control nih.gov.

While specific regulatory factors for the mas1' and mas2' genes are not exhaustively detailed in all literature, the general principles of T-DNA gene expression in plants provide insight. The MAS promoter itself has been characterized as potentially wounding-inducible researchgate.net, aligning with Agrobacterium's infection strategy which often targets plant wounds. Furthermore, the expression of the mas2' gene has demonstrated tissue-specific patterns, being primarily observed in plant roots rather than shoots researchgate.net. This suggests that factors influencing root development or specific root cellular environments might play a role in regulating mannopine and, by extension, this compound biosynthesis.

The broader context of T-DNA gene expression also highlights the influence of plant hormones, such as auxin and cytokinin, which are produced as a result of other T-DNA oncogene expression plos.orgbioone.org. These hormones can indirectly affect the expression of other T-DNA genes, including those involved in opine synthesis. Moreover, plant transcription factors, such as WRKY proteins and ARF proteins, have been identified as regulators for other T-DNA oncogenes, indicating that a complex interplay of plant-specific regulatory proteins dictates the expression levels of genes transferred by Agrobacterium plos.org.

FeatureDescriptionSource Index
Genes Involved mas1' (Mannityl opine reductase) and mas2' (Mannityl opine conjugase) nih.govresearchgate.netscispace.com
Origin of Genes Transferred DNA (T-DNA) from Agrobacterium tumefaciens Ti plasmid scispace.combioone.orgapsnet.org
Expression Location Plant cells, following integration into the plant genome plos.orgbioone.orgapsnet.org
Promoter A 479-bp bi-directional mannopine synthase (MAS) promoter nih.govresearchgate.netresearchgate.net
Regulatory Elements Contains orientation-dependent enhancers and silencers; binds plant nuclear protein factors. nih.gov
Inducibility Potentially wounding-inducible (MAS promoter) researchgate.net
Tissue Specificity mas2 promoter shows primary expression in roots, not shoots. researchgate.net
General Regulation Expression is under plant regulatory control, influenced by plant hormones and host factors. Plant transcription factors regulate other T-DNA oncogenes. plos.orgbioone.orgnih.gov

Compound List:

this compound

Mannopine

Agropine (B1203042)

Agropinic acid

Mannose

Glutamine

Glutamic acid

Deoxyfructosyl-glutamate

Deoxyfructosyl-glutamine

Catabolic Pathways and Metabolic Fate

Specific Degradation Pathways in Microorganisms

Agrobacterium tumefaciens employs specific enzymatic machinery to process mannopinic acid. This pathway is characterized by a distinct cleavage event and the liberation of specific downstream metabolites.

The catabolism of this compound in Agrobacterium tumefaciens initiates with the cleavage of the carbon-nitrogen (C-N) bond that links the amino acid moiety (glutamate) to the sugar moiety (mannose) researchgate.netnih.govresearchgate.netnih.gov. This hydrolytic cleavage is a critical step in releasing the constituent parts of the opine for further metabolism.

Following the cleavage of the C-N bond, this compound is broken down into its primary components: mannose and glutamate (B1630785) researchgate.netnih.govresearchgate.netnih.govnih.gov. Mannose, a monosaccharide, can then enter glycolysis or the pentose (B10789219) phosphate (B84403) pathway for energy production or biosynthesis. Glutamate, an amino acid, can be utilized in amino acid metabolism, protein synthesis, or as a nitrogen source researchgate.net.

Table 1: Downstream Metabolites of this compound Catabolism

MetaboliteOrigin from this compound
MannoseSugar moiety
GlutamateAmino acid moiety

The specific degradation of this compound is primarily mediated by enzymes encoded within the aga operon researchgate.netnih.govasm.org. While the agaF and agaG genes are implicated in the synthesis of this compound from agropinic acid researchgate.netnih.gov, the agaE gene encodes a key enzyme responsible for the catabolism of this compound researchgate.netnih.govpnas.org. AgaE is described as an amino acid deaminase researchgate.net or an AgaE-like deaminase pnas.org, which catalyzes the conversion of this compound into mannose and glutamate researchgate.netnih.govpnas.org. Other genes within the moa and aga operons are also involved in the transport and catabolism of this compound asm.org.

Table 2: Key Enzymes in this compound Catabolism

EnzymeGene/OperonPrimary Role in this compound CatabolismConversion Catalyzed
AgaEagaECatabolism of this compoundThis compound → Mannose + Glutamate

Non-Specific Degradation Pathways and Shared Metabolisms

Beyond the specific pathway, this compound can also be degraded via a second, non-specific route that shares metabolic functions with the catabolism of other mannityl opines, such as mannopine (B1214287) and agropine (B1203042) nih.govresearchgate.netnih.govasm.org.

This non-specific pathway allows Agrobacterium tumefaciens to utilize this compound using catabolic machinery also employed for mannopine and agropine. Crucially, this shared pathway is induced by mannopine and agropine, but not by mannopinic or agropinic acids themselves nih.govnih.govasm.org. The transport system associated with this non-specific pathway exhibits broader specificity, accommodating multiple mannityl opines nih.govasm.org. This overlap suggests a degree of metabolic flexibility and resource sharing among related opine degradation systems within the bacterium apsnet.orgnih.gov.

Table 3: Opine Catabolism Pathway Overlap

OpineSpecific Pathway DegradationShared/Non-Specific Pathway DegradationInducers for Shared Pathway
This compoundYesYesMannopine, Agropine
MannopineYesYesMannopine, Agropine
AgropineYesYesMannopine, Agropine
Agropinic acidYesYesMannopine, Agropine

Genetic Regulation of Catabolism

The expression of genes involved in this compound catabolism is tightly regulated, primarily through induction by the opines themselves and the action of specific regulatory proteins.

The catabolic genes for this compound, often organized into operons such as aga and moa, are inducible by this compound and agropinic acid researchgate.netnih.gov. The regulatory protein MoaR acts as a negative regulator, controlling the expression of these catabolic operons researchgate.netnih.gov. Furthermore, the catabolism of this compound, alongside other mannityl opines, is subject to at least two independent control elements asm.org. Nitrogen availability also plays a role, with succinate (B1194679) repressing the expression of mannityl opine catabolic genes, a repression that is relieved by the presence of mannopine asm.org. Specific regulatory functions within the moc operons, such as MocR, have been suggested to repress gene expression, with agropine potentially acting as an inducer for some of these pathways, while MocS might regulate downstream operons involved in this compound utilization jmb.or.kr.

List of Compound Names Mentioned:

this compound (MOA)

Mannose

Glutamate

Agropinic acid (AGA)

Mannopine (MOP)

Agropine (AGR)

Ti-Plasmid Encoded Gene Clusters (e.g., moa, mot, aga, moc operons)

The catabolism of this compound is facilitated by specific gene clusters located on the Ti plasmid. Analysis of the octopine-type Ti plasmid pTi15955 has identified a 20-kb region essential for the catabolism of this compound and agropinic acid nih.govsigmaaldrich.com. This region contains at least 12 genes organized into four operons nih.govsigmaaldrich.comresearchgate.net.

One operon encodes an agropinic acid permease, while another is responsible for a this compound permease, facilitating its uptake into the bacterial cell nih.govsigmaaldrich.comresearchgate.net. A third operon comprises three genes, agaF, agaG, and agaE, which are believed to be involved in the conversion of agropinic acid to this compound, and subsequently, the breakdown of this compound into mannose and glutamate nih.govsigmaaldrich.com. Specifically, AgaE is thought to function as an amino acid deaminase, while AgaF and AgaG resemble bacterial proteins involved in the catabolism of substituted hydantoins nih.gov.

Furthermore, this compound can also be degraded via a second, non-specific pathway that utilizes catabolic functions associated with mannopine and agropine metabolism nih.govnih.gov. This pathway is inducible by mannopine and agropine, unlike the specific pathway which is induced by this compound and agropinic acid nih.govnih.gov. Genes associated with Mannopine catabolism, such as the moc operon, have also been implicated in this compound metabolism apsnet.orgnih.govasm.org. The mot genes are known to encode the Mannopine transport system, which can also be involved in this compound uptake apsnet.org.

Data Table 1: Genes and Operons Involved in this compound Catabolism

Gene/OperonFunctionAssociated Opine(s)Reference(s)
agaF, agaGProbable enzymes for converting agropinic acid to this compoundAgropinic acid, this compound nih.govsigmaaldrich.com
agaEProbable enzyme for converting this compound to mannose and glutamate (amino acid deaminase-like)This compound nih.govsigmaaldrich.com
This compound permease operonEncodes a specific transport system for this compoundThis compound nih.govsigmaaldrich.comresearchgate.net
mot genesMannopine transport system; implicated in Mannopine and this compound uptakeMannopine, this compound apsnet.org
moc genesInvolved in Mannopine catabolism, potentially this compound catabolismMannopine, this compound apsnet.orgnih.govasm.org
Agropinic acid permease operonEncodes a transport system for agropinic acidAgropinic acid nih.govsigmaaldrich.comresearchgate.net

Inducibility by Opine Substrates

The expression of genes involved in this compound catabolism is tightly regulated and is typically induced by the presence of specific opine substrates. Research indicates that the catabolic pathways for this compound are inducible by this compound itself and agropinic acid nih.govnih.govsigmaaldrich.comresearchgate.net. Specifically, the genes encoding the specific this compound degradation pathway are induced by this compound and agropinic acid, but not by mannopine or agropine nih.govnih.gov. Conversely, the non-specific pathway, which utilizes functions shared with mannopine and agropine metabolism, is induced by mannopine and agropine nih.govnih.gov.

The induction mechanism involves the binding of the opine substrate to regulatory proteins, which then activate the transcription of the relevant operons frontiersin.org. This inducibility ensures that the bacteria efficiently utilize these opines as nutrient sources when they are available in the plant tumor environment.

Data Table 2: Opine Inducers of this compound Catabolism Pathways

Pathway TypeInducing Opine(s)Non-Inducing Opine(s)Reference(s)
SpecificThis compound, Agropinic acidMannopine, Agropine nih.govnih.govsigmaaldrich.comresearchgate.net
Non-specificMannopine, AgropineThis compound, Agropinic acid nih.govnih.gov

Transcriptional Regulators

The expression of this compound catabolic genes is under the control of specific transcriptional regulators, often belonging to the LysR family of proteins. For instance, a regulatory protein encoded by the moaR gene has been identified as a negative regulator of the this compound and agropinic acid catabolism operons nih.gov. MoaR negatively regulates its own gene as well as the other three operons involved in this catabolism nih.gov.

In other opine catabolism systems, such as for octopine (B30811), LysR-type transcriptional activators like OccR (octopine catabolic regulator) recognize and bind to opines, subsequently activating the expression of opine catabolic genes frontiersin.org. While specific activators for this compound catabolism are not as extensively detailed in the provided search results as for other opines, the general principle of LysR-type regulators responding to opine substrates to control gene expression is established for opine catabolism frontiersin.orgapsnet.org.

Data Table 3: Transcriptional Regulators of Opine Catabolism

Regulator NameType of RegulatorTarget Genes/OperonsEffect on TranscriptionInducer(s) (General)Reference(s)
MoaRRegulatormoaR, aga operons, this compound permease operonNegativeThis compound nih.gov
OccRLysR-type activatorOctopine catabolism operonPositiveOctopine frontiersin.org
NocRLysR-type activatorNopaline (B31955) catabolism operonPositiveNopaline frontiersin.org

Molecular Transport and Recognition Systems

Solute-Binding Protein (SBP) Mediated Uptake

Solute-Binding Proteins (SBPs) are critical components of bacterial nutrient uptake systems. They reside in the periplasmic space and are responsible for recognizing and capturing specific substrates, which they then deliver to the membrane-bound ABC transporter complex caltech.edu. For mannopinic acid, two such SBPs have been identified: MoaA and MotA.

Specific this compound Transporters (e.g., MoaA)

MoaA has been identified as the specific Solute-Binding Protein responsible for the high-affinity import of this compound into Agrobacterium tumefaciens nih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.netproteopedia.org. Genetic studies and affinity measurements have validated MoaA's role as a dedicated this compound transporter nih.govresearchgate.netresearchgate.net. The genes encoding this specific uptake pathway are organized within the moaADCB operon paris-saclay.fr. The structural characterization of MoaA in complex with this compound has provided atomic-level insights into its specific recognition mechanism nih.govresearchgate.netresearchgate.netproteopedia.org.

Non-Specific Mannityl Opine Transporters (e.g., MotA)

In contrast to MoaA, MotA functions as a non-specific Solute-Binding Protein capable of transporting this compound, alongside other mannityl opines such as mannopine (B1214287) nih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.netproteopedia.org. MotA is primarily known for its role in mannopine and Amadori compound import nih.govresearchgate.netresearchgate.netresearchgate.net. The genes responsible for this broader specificity pathway are located in the motABDC operon paris-saclay.fr. Structural studies have revealed that MotA binds this compound with a signature distinct from MoaA, exhibiting similarities to its mannopine binding mode nih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.net. Furthermore, a second, non-specific degradation pathway for this compound exists, utilizing catabolic functions associated with mannopine and agropine (B1203042) metabolism. This pathway is induced by mannopine and agropine, and its transport system demonstrates broad substrate specificity nih.gov.

ATP-Binding Cassette (ABC) Transporter Systems

The SBPs, such as MoaA and MotA, are integral parts of larger ABC transporter systems. These systems are responsible for translocating the bound this compound across the bacterial inner membrane into the cytoplasm nih.govparis-saclay.frresearchgate.netportlandpress.comcaltech.edu. ABC transporters are a ubiquitous superfamily of membrane proteins that utilize the energy derived from ATP hydrolysis to power the movement of a wide array of substrates across cellular membranes caltech.edumdpi.comelifesciences.org. In bacteria, these systems typically consist of periplasmic SBPs, transmembrane domains (TMDs) that form the translocation channel, and nucleotide-binding domains (NBDs) that bind and hydrolyze ATP caltech.edumdpi.com. The moaADCB and motABDC gene clusters encode not only the SBPs but also the necessary ABC transporter components for this compound uptake paris-saclay.fr.

Structural Biology of this compound-Protein Interactions

The detailed understanding of how this compound is recognized and transported relies heavily on structural biology techniques, particularly X-ray crystallography. These studies have provided high-resolution insights into the molecular interactions between this compound and its cognate SBPs.

X-ray Crystallography of SBP-Mannopinic Acid Complexes

Structural investigations have successfully determined the three-dimensional structures of key SBPs bound to this compound. The specific SBP, MoaA, has been structurally characterized in complex with this compound through X-ray crystallography, yielding data at resolutions of 2.05 Å and 1.57 Å nih.govresearchgate.netresearchgate.netproteopedia.org. Similarly, the non-specific SBP, MotA, has also been analyzed in complex with this compound, with its structure resolved at 2.2 Å nih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.netproteopedia.orgpdbj.orgrcsb.org. These crystallographic studies are fundamental to understanding the precise binding modes and the structural basis for substrate recognition and selectivity.

Ligand-Binding Signatures and Substrate Selectivity

The structural data obtained from X-ray crystallography has allowed for the definition of distinct "ligand-binding signatures" for this compound when interacting with different SBPs. MoaA exhibits a specific binding signature tailored for this compound, reflecting its role as a dedicated transporter nih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.net. In contrast, MotA displays a broader binding signature that accommodates mannopine and this compound, highlighting its less specific nature nih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.net. These differences in binding signatures, elucidated through structural analysis, explain the varying degrees of specificity observed in this compound uptake pathways mediated by MoaA and MotA.

Table 1: Solute-Binding Proteins (SBPs) Involved in this compound Transport

SBP NameAssociated GenesSpecificity for this compoundPrimary Function
MoaAmoaADCBSpecificThis compound import
MotAmotABDCNon-specificMannopine, Amadori compounds, and this compound import

Table 2: Structural Data of SBP-Mannopinic Acid Complexes

SBP NameLigandResolution (Å)Crystallography Source/Reference
MoaAThis compound2.05, 1.57 nih.govresearchgate.netresearchgate.netproteopedia.org
MotAThis compound2.2 nih.govportlandpress.comresearchgate.netresearchgate.netresearchgate.netproteopedia.orgpdbj.orgrcsb.org

Compound List:

this compound

Mannopine

Agropine

Agropinic acid

Deoxy-fructosyl-glutamine (DFG)

Mannose

Fructose (B13574)

Glutamine

Amadori compound

Ecological and Inter Species Dynamics

Role in Agrobacterium-Plant Host Interactions

Mannopinic acid, a key member of the mannityl opine family, is central to the intricate and parasitic relationship between the soil bacterium Agrobacterium tumefaciens and its plant hosts. researchgate.netnih.gov The interaction is famously characterized by the bacterium's ability to genetically engineer its host plant to produce these unique compounds, which the bacterium then uses as a specific nutrient source. researchgate.netnih.govparis-saclay.fr This remarkable strategy of niche construction is a cornerstone of Agrobacterium's ecological success. researchgate.netresearchgate.net

The process begins when Agrobacterium transfers a specific segment of its tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant's genome. royalsocietypublishing.orgapsnet.org This transferred DNA contains genes that co-opt the plant's cellular machinery to synthesize opines. paris-saclay.frresearchgate.netroyalsocietypublishing.org this compound, along with its chemical relatives mannopine (B1214287), agropine (B1203042), and agropinic acid, is produced within the resulting crown gall tumor and serves as a dedicated source of carbon and nitrogen for the inciting Agrobacterium. researchgate.netparis-saclay.frapsnet.org This creates a privileged feeding ground, giving the pathogen a distinct competitive edge. researchgate.netapsnet.orgnih.gov

The uptake of this compound by Agrobacterium is a highly regulated and efficient process, facilitated by specific periplasmic binding proteins (PBPs) and ATP-binding cassette (ABC) transporters, the blueprints for which are located on the Ti-plasmid. researchgate.netnih.govparis-saclay.fr Research has elucidated two primary pathways for the import of this compound into the bacterial cell. A highly specific pathway involves the solute-binding protein (SBP) MoaA. researchgate.netnih.gov In addition, a more general-purpose SBP, MotA, which is also responsible for the import of mannopine, has been shown to be capable of transporting this compound. researchgate.netnih.gov

The localized production of this compound and other opines within the tumor niche profoundly shapes the microbial community. By creating a unique nutritional resource that is largely inaccessible to other soil microbes, Agrobacterium cultivates an environment that selectively favors its own proliferation. apsnet.orgnih.gov This specialized diet allows the pathogenic Agrobacterium to effectively outcompete other microorganisms in the immediate vicinity of the transformed plant's roots. apsnet.orgku.edu

Experimental studies have confirmed that in the presence of opine-producing transgenic plants, the population of Agrobacterium strains capable of catabolizing these opines is significantly enhanced compared to non-catabolizing strains. apsnet.org This underscores the critical function of compounds like this compound in dictating the competitive hierarchy and population dynamics within the specialized ecosystem of the crown gall tumor. ku.edu

The presence of specific opines in the tumor environment can act as a chemical signal, triggering the conjugative transfer of the Ti-plasmid from a pathogenic Agrobacterium to a non-pathogenic recipient. nih.govapsnet.org While octopine (B30811) is a well-established inducer of this process, mannopine has also been demonstrated to promote the transfer of plasmids carrying the genes for opine catabolism. nih.govnih.gov Although a direct inductive role for this compound itself is not as clearly defined, the genes for its catabolism are frequently located on the same plasmids as those for other mannityl opines that are known to initiate conjugation. nih.govnih.gov

The bacterium's ability to manipulate its host into producing this compound is a definitive example of ecological niche construction. researchgate.netresearchgate.net This process establishes a self-sustaining environment where the pathogen is provided with a consistent and exclusive supply of nutrients. researchgate.netresearchgate.netroyalsocietypublishing.org The creation of this opine-rich niche is vital for the long-term persistence and proliferation of the Agrobacterium population within the highly competitive soil environment. researchgate.netresearchgate.net

The existence of both a specific and a non-specific import system for this compound points to a resilient and adaptable strategy to ensure the uptake of this crucial nutrient at all stages of tumor development. researchgate.netnih.gov This efficient nutrient acquisition system is a key factor in the successful establishment and maintenance of the agrobacterial ecological niche. researchgate.netnih.govparis-saclay.fr

Utilization by Non-Agrobacterium Microorganisms

While opines are the signature of the Agrobacterium-plant interaction, the nutritional exclusivity of this niche is not absolute. Other soil-dwelling microorganisms have evolved the capacity to degrade these specialized compounds, leading to potential competition for resources within the tumor environment. nih.gov

Several species of environmental bacteria have been identified that can utilize this compound as a growth substrate. Notably, certain strains of Arthrobacter and Pseudomonas have been shown to catabolize both mannopine and this compound. nih.gov For instance, Arthrobacter sp. strain MBA209 and Pseudomonas putida NA513 are capable of utilizing mannopine and this compound, but not the related cyclized forms, agropine and agropinic acid. nih.gov

The ability to utilize this compound in these non-Agrobacterium species can be an inducible trait. In P. putida NA513, for example, the catabolism of mannopine and this compound requires prior exposure to these substrates. nih.gov Furthermore, studies involving a mannopine-catabolizing strain of Pseudomonas syringae on transgenic, opine-producing tobacco plants revealed that the ability to metabolize these compounds led to a significant increase in the bacterial population on the plant leaves. researchgate.net This demonstrates that the competitive advantage conferred by opine catabolism extends beyond the genus Agrobacterium.

The following table provides a summary of the utilization of different mannityl opines by various bacterial species.

Bacterial SpeciesMannopineThis compoundAgropineAgropinic AcidReference
Agrobacterium tumefaciens B6S3++++ nih.gov
Arthrobacter sp. MBA209++-- nih.gov
Pseudomonas putida NA513++-- nih.gov
Pseudomonas syringae Cit7(pYDH208)++++ researchgate.net

Table 1: Utilization of Mannityl Opines by Various Bacterial Species. '+' indicates utilization, '-' indicates no utilization.

Molecular Mechanisms of Host-Microbe Interaction

This compound is a key molecule in the intricate relationship between the pathogenic bacterium Agrobacterium tumefaciens and its plant hosts. This interaction is a sophisticated example of genetic colonization, where the bacterium manipulates the host's cellular machinery to create a favorable ecological niche for itself. The molecular mechanisms underlying this interaction revolve around a class of compounds called opines, with this compound being a member of the mannityl opine family. wikipedia.orgapsnet.orgbionity.com These low molecular weight compounds are synthesized by the plant tumor cells, known as crown galls, following the transfer of a specific segment of DNA (T-DNA) from the bacterium's tumor-inducing (Ti) plasmid into the plant's genome. wikipedia.orgnih.gov The opines, including this compound, serve as a specific and crucial source of carbon, nitrogen, and energy for the inciting agrobacteria, which possess the unique genetic machinery to catabolize them. wikipedia.orgoup.com

The interaction begins when A. tumefaciens transfers its T-DNA into a host plant cell. nih.gov This T-DNA carries genes that, once expressed by the plant's transcriptional machinery, lead to the synthesis of plant hormones like auxins and cytokinins, causing uncontrolled cell proliferation and the formation of a crown gall tumor. universiteitleiden.nl Crucially, the T-DNA also contains genes encoding enzymes for opine synthesis. wikipedia.org Specifically for the mannityl opine family, which includes this compound, mannopine, agropine, and agropinic acid, synthesis involves the condensation of an amino acid (glutamic acid or glutamine) with mannose. wikipedia.orgbionity.comnih.gov this compound itself is N-1-(D-mannityl)-L-glutamic acid. wikipedia.orgbionity.com

The molecular mechanisms of this host-microbe interaction are centered on the specific transport and catabolism of these opines by the bacterium. Agrobacterium strains that induce the synthesis of a particular opine also carry corresponding genes on their Ti plasmid for the uptake and degradation of that same opine. wikipedia.orgasm.org This creates a selective advantage, allowing the pathogen to thrive in the unique, nutrient-rich environment it has engineered. nih.gov

The uptake of this compound from the tumor environment into the bacterial cell is a highly specific process mediated by ATP-binding cassette (ABC) transporters, which rely on periplasmic binding proteins (PBPs) to capture the substrate. nih.govnih.gov Research has identified two distinct pathways for this compound import in Agrobacterium. nih.govnih.gov A highly specific pathway involves the solute-binding protein (SBP) MoaA, which is proposed as the primary transporter for this compound. nih.gov Genetic studies and affinity measurements have validated MoaA's role in the specific import of this opine. nih.gov Additionally, a second, less specific pathway exists, utilizing the SBP MotA. nih.gov MotA was initially known as an importer for mannopine and Amadori compounds but has been shown to also transport this compound, providing the bacterium with a broader capacity for opine uptake. nih.govnih.gov

Once inside the bacterium, this compound is degraded through specific catabolic pathways encoded by genes on the Ti plasmid. apsnet.orgnih.gov For octopine-type Ti plasmids, the degradation of this compound involves cleaving the molecule to release mannose and the corresponding amino acid. nih.gov The mannose is then typically converted to fructose (B13574) by a Ti plasmid-independent bacterial enzyme and enters central metabolism. apsnet.org The genes responsible for this compound catabolism are located on a distinct segment of the Ti plasmid, separate from the genes for mannopine and agropine catabolism, indicating a specialized system. apsnet.orgnih.gov The expression of these catabolic genes is inducible, often triggered by the presence of this compound or the related agropinic acid, ensuring that the degradative enzymes are synthesized only when their substrate is available. nih.gov This tight regulation allows the bacterium to efficiently utilize the resources provided by its host.

This system of opine synthesis by the host and specific catabolism by the microbe represents a highly evolved form of parasitism. It not only provides a private food source for the pathogen but also shapes the microbial community within the crown gall, as other microorganisms that cannot utilize these specific opines are at a competitive disadvantage. oup.comapsnet.org

ProteinFunctionSpecificityReference
MoaA Periplasmic Solute-Binding Protein (SBP) for an ABC transporterHigh specificity for this compound nih.gov
MotA Periplasmic Solute-Binding Protein (SBP) for an ABC transporterBroader specificity; transports mannopine, Amadori compounds, and this compound nih.govnih.gov

Synthetic Methodologies and Chemical Derivatization

Laboratory Synthesis of Mannopinic Acid from Precursors

The synthesis of this compound in a laboratory context is understood through its well-defined biochemical pathway, typically studied in relation to Agrobacterium metabolism. The process involves key precursors and enzymatic steps:

Precursors: The primary precursors for this compound synthesis are glucose and the amino acid glutamate (B1630785). researchgate.net

Biochemical Pathway: The biosynthesis proceeds in two main stages:

Condensation and Rearrangement: Glucose undergoes condensation with glutamate to form a Schiff base. This intermediate then undergoes an Amadori rearrangement, yielding deoxy-fructosyl-glutamate (dfglu). researchgate.net

Reduction: The deoxy-fructosyl-glutamate is subsequently reduced to form this compound. researchgate.net

Enzymatic Basis: This pathway is mediated by enzymes encoded by genes within the Agrobacterium Ti or Ri plasmids. Specifically, genes such as mas1' (encoding a reductase) are crucial for the reduction step in the formation of this compound. researchgate.net While these are biological processes, they form the basis for understanding the compound's formation and are studied using laboratory techniques to analyze enzymatic activities and gene functions.

Chemical Synthesis of Mannityl Opine Analogs and Derivatives

The mannityl opine family includes Mannopine (B1214287) (MOP), this compound (MOA), Agropine (B1203042) (AGR), and Agropinic acid (AGA). core.ac.ukresearchgate.netnih.gov Research often involves the synthesis of analogs or the chemical modification of these compounds to investigate their properties and biological roles.

Lactonization: Mannopine can be chemically modified through lactonization, a reaction catalyzed by an enzyme known as MOP cyclase (encoded by the ags gene). This process converts Mannopine into Agropine. This compound, however, does not undergo this specific cyclization reaction with MOP cyclase. researchgate.netpsu.edu

Analog Synthesis for Research: Analogs of Mannopine and this compound have been synthesized to facilitate the study of bacterial catabolic pathways and regulatory mechanisms. These synthetic analogs often involve modifications to the sugar or amino acid moieties:

Amino Acid Substitution: Analogs are created by replacing the glutamine or glutamic acid residues with other amino acids, such as valine, asparagine, or methionine. apsnet.orgnih.gov

Sugar Modification: Analogs can also be synthesized using different sugars in place of mannose. nih.gov These synthesized analogs are instrumental in selecting for bacterial mutants with altered catabolic abilities or regulatory functions.

Investigating the impact of structural modifications on the biological activity of this compound and its analogs provides insights into their interactions with biological systems, particularly Agrobacterium.

Amino Acid Modifications:

The substitution of glutamine in Mannopine with amino acids like valine, asparagine, or methionine resulted in analogs that did not exhibit detectable inhibitory effects on the growth of tested Agrobacterium strains. apsnet.org

this compound itself, which features glutamic acid instead of glutamine, demonstrates inhibitory activity against Agrobacterium growth, though this effect is less pronounced than that of Mannopine. apsnet.org

Generally, mannityl opine analogs with alternative amino acids replacing glutamic acid or glutamine were not readily utilized by bacteria, although mutants capable of catabolizing these modified compounds could be isolated. nih.gov

Sugar Modifications:

Analogs of this compound synthesized with sugars other than mannose were largely not utilized by bacteria, with limited exceptions noted in specific strains. nih.gov

Specificity in Catabolism and Uptake:

The pathways responsible for the degradation of this compound exhibit a degree of specificity. The transport system associated with one particular degradation pathway appears to be specific for this compound. nih.gov

A secondary, less specific pathway for this compound degradation also exists, which can be induced by Mannopine and Agropine, but not by Mannopinic or Agropinic acids. This suggests that structural differences play a role in the recognition by transport systems and catabolic enzymes. nih.gov

Inhibitory Effects: Mannopine and Agropine have been observed to inhibit the growth of Agrobacterium strains that possess the ability to uptake these opines but are deficient in their degradation. This compound also exhibits inhibitory properties, albeit to a lesser extent than Mannopine. apsnet.org

Compound Names

Agropine (AGR)

Agropinic acid (AGA)

Deoxy-fructosyl-glutamate (dfglu)

Deoxy-fructosyl-glutamine (DFG)

Mannopine (MOP)

this compound (MOA)

Analytical Methodologies for Detection and Quantification

Enzymatic Assays for Detection and Characterization

Enzymatic assays leverage the specific biological activities of enzymes that interact with mannopinic acid, providing insights into its presence and metabolic fate. Agrobacterium tumefaciens, a bacterium known for its role in plant pathogenesis, utilizes this compound as a nutrient source. Research has identified specific pathways for its degradation. For instance, certain strains of Agrobacterium tumefaciens degrade this compound through a specific pathway involving the cleavage of the bond between its amino acid and sugar moieties, yielding mannose and glutamate (B1630785) as products researchgate.net. This enzymatic cleavage can be monitored to detect the presence of this compound or to characterize the enzymes involved in its catabolism.

The utilization of this compound by bacterial strains is often strictly dependent on prior growth on the substrate, indicating the induction of specific enzymatic machinery for its uptake and metabolism nih.gov. Studies have also identified enzymes, such as the catabolic mannopine (B1214287) cyclase, which plays a role in the broader mannityl opine metabolism, indirectly relating to this compound's biochemical context nih.gov. These enzymatic activities serve as markers for the presence and biological processing of this compound, forming the basis for detection and characterization assays.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure and confirming the identity of isolated compounds like this compound. These methods probe the interaction of molecules with electromagnetic radiation, providing unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For carboxylic acids, such as this compound, characteristic signals are expected. The acidic proton of the carboxyl group (-COOH) is typically highly deshielded due to the electronegativity of oxygen and the anisotropy of the carbonyl bond, appearing as a broad singlet in the ¹H NMR spectrum in the downfield region of 10–12 ppm. This signal is often exchangeable with deuterium (B1214612) (D₂O) and may disappear upon addition of D₂O libretexts.orglibretexts.org. Protons on carbon atoms adjacent to the carboxyl group usually resonate in the 2–3 ppm range. The carbonyl carbon (C=O) of a carboxylic acid typically shows a signal in the ¹³C NMR spectrum between 160–180 ppm libretexts.orglibretexts.org. While specific NMR data for this compound were not detailed in the provided search snippets, these general characteristics of carboxylic acids provide a framework for its spectral interpretation. Predicted NMR data for related compounds like D-Mannonic acid offer an example of such spectral information hmdb.ca.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. This compound, possessing a carboxylic acid moiety, exhibits characteristic IR absorption bands. The O-H stretching vibration of the carboxylic acid group typically appears as a strong, broad band between 3300–2500 cm⁻¹, often overlapping with C-H stretching bands. This broadness is attributed to hydrogen bonding, commonly forming dimers in condensed phases libretexts.orguc.eduorgchemboulder.comspecac.com. The carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent, strong absorption typically found in the range of 1760–1690 cm⁻¹ libretexts.orguc.eduorgchemboulder.comspecac.com. Additionally, the C-O stretching vibration is observed in the region of 1320–1000 cm⁻¹ uc.eduspecac.com.

Raman spectroscopy, a complementary vibrational spectroscopy technique, measures the inelastic scattering of monochromatic light (usually from a laser) by molecules. This scattering arises from changes in molecular polarizability during vibrations, providing a unique spectral fingerprint for each compound unchainedlabs.compro-analytics.net. Raman spectroscopy is valuable for identifying chemical composition and structure, offering high specificity and minimal interference from water, which is advantageous for analyzing compounds in aqueous environments unchainedlabs.compro-analytics.net. While specific Raman spectra for this compound were not detailed, the technique is generally applicable for characterizing organic molecules and their functional groups.

X-ray Diffraction for Structural Elucidation of Isolated Compound

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic structure of crystalline materials. It involves directing a beam of X-rays onto a crystal, causing the rays to diffract in a pattern that is unique to the crystal's atomic arrangement americanpharmaceuticalreview.compatnawomenscollege.in. By analyzing the angles and intensities of the diffracted beams, a 3D map of electron density can be generated, revealing the positions of atoms, bond lengths, and bond angles americanpharmaceuticalreview.compatnawomenscollege.in.

While direct X-ray diffraction data for isolated this compound were not explicitly provided in the search results, studies have reported the structural elucidation of this compound when complexed with proteins. For instance, the binding mode of this compound to proteins such as MoaA and MotA has been structurally characterized using X-ray crystallography, with resolutions reported at 2.05 Å, 1.57 Å, and 2.2 Å for different complexes researchgate.net. These findings demonstrate that this compound can form crystals suitable for X-ray diffraction analysis, allowing for precise determination of its molecular conformation and interactions within biological systems.

Q & A

Q. How can researchers ensure reproducibility in MOA-related studies?

  • Methodological Answer :
  • Deposit raw data (e.g., chromatograms, sequencing reads) in public repositories (e.g., NCBI, MetaboLights).
  • Publish step-by-step protocols for MOA extraction and detection, including troubleshooting notes .

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